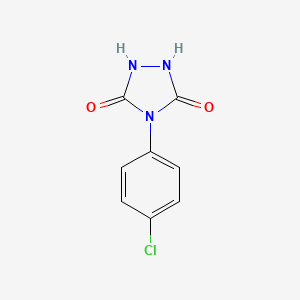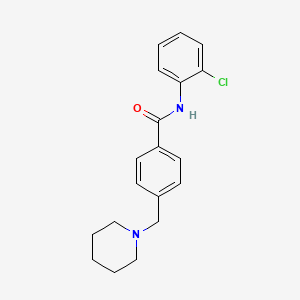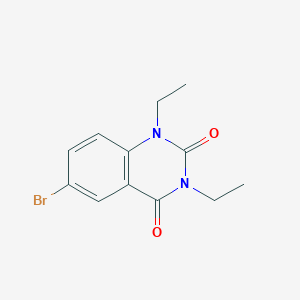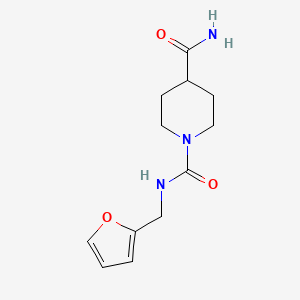![molecular formula C17H18N2O3S B4439482 N-allyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4439482.png)
N-allyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide
Vue d'ensemble
Description
N-allyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide, commonly known as AMSB, is a compound that has gained significant attention in the scientific community due to its potential applications in various research fields. AMSB is a sulfonamide derivative that has been synthesized through a multistep reaction process.
Mécanisme D'action
The mechanism of action of AMSB is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer cells, AMSB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. By inhibiting HDACs, AMSB can induce cell cycle arrest and apoptosis in cancer cells. In inflammatory cells, AMSB has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of inflammatory genes. By inhibiting NF-κB, AMSB can reduce the production of inflammatory cytokines and alleviate inflammation.
Biochemical and Physiological Effects
AMSB has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and neuroprotection. In cancer cells, AMSB can induce cell cycle arrest and apoptosis by inhibiting HDACs. In inflammatory cells, AMSB can reduce the production of inflammatory cytokines and alleviate inflammation by inhibiting NF-κB. In addition, AMSB has been found to reduce oxidative stress and protect against neuronal damage, suggesting potential applications in neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
AMSB has several advantages for lab experiments, including its high purity and stability, which make it suitable for use in various assays and experiments. However, AMSB has some limitations, including its relatively complex synthesis process and high cost, which may limit its availability for some researchers. In addition, AMSB has not been extensively studied in vivo, and further research is needed to determine its safety and efficacy in animal models.
Orientations Futures
There are several future directions for research on AMSB, including the investigation of its potential applications in other disease models, such as autoimmune diseases and cardiovascular diseases. In addition, further studies are needed to elucidate the mechanism of action of AMSB and identify its molecular targets. Moreover, the development of more efficient and cost-effective synthesis methods for AMSB could facilitate its widespread use in scientific research. Finally, the evaluation of the safety and efficacy of AMSB in animal models could provide valuable insights into its potential clinical applications.
Applications De Recherche Scientifique
AMSB has been extensively studied for its potential applications in various research fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, AMSB has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. AMSB has also been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and reducing the activation of immune cells. In addition, AMSB has been investigated for its neuroprotective properties, with studies showing that it can reduce oxidative stress and protect against neuronal damage.
Propriétés
IUPAC Name |
3-(benzenesulfonamido)-2-methyl-N-prop-2-enylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-3-12-18-17(20)15-10-7-11-16(13(15)2)19-23(21,22)14-8-5-4-6-9-14/h3-11,19H,1,12H2,2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCACISLIEOYWHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C2=CC=CC=C2)C(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-butyl-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4439410.png)

![N-ethyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4439424.png)
![2-{[(2-methylphenoxy)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4439427.png)
![3-(4-methylphenyl)-N-[3-(methylthio)phenyl]propanamide](/img/structure/B4439433.png)

![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(1-benzofuran-2-yl)ethanone](/img/structure/B4439447.png)
![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-(4-quinolinylmethyl)acetamide](/img/structure/B4439455.png)

![4-[(1,3-benzodioxol-5-yloxy)methyl]-2-(2-furyl)-1,3-thiazole](/img/structure/B4439471.png)

![N-(tetrahydro-2-furanylmethyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4439486.png)

![1-(3,4-dichlorophenyl)-5-[(1H-1,2,4-triazol-3-ylthio)methyl]-1H-tetrazole](/img/structure/B4439498.png)